molecular formula C16H19F3N4O3 B4710229 N-ethyl-3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)piperazine-1-carboxamide

N-ethyl-3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)piperazine-1-carboxamide

Cat. No.: B4710229
M. Wt: 372.34 g/mol
InChI Key: DVMAWAGXSZQBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)piperazine-1-carboxamide is a sophisticated synthetic organic compound of significant interest for advanced chemical and pharmaceutical research. Its molecular structure, with an average mass of 380.410 and a monoisotopic mass of 380.171163, integrates several pharmacologically relevant motifs . The compound features a piperazine core, a heterocycle frequently utilized in drug discovery for its ability to improve solubility and serve as a conformational scaffold . This core is further functionalized with a 3-(trifluoromethyl)phenyl group, a moiety well-known for its ability to enhance metabolic stability and modulate lipophilicity in bioactive molecules . The presence of the adamantane-derived carboxamide group is a particularly notable feature, as the adamantane unit is a rigid, lipophilic cage-like structure often employed to increase binding affinity and cellular penetration . This unique combination of a piperazine core, trifluoromethylphenyl, and adamantane-like groups makes this chemical a valuable chemical probe for researchers investigating structure-activity relationships (SAR), particularly in the development of new anti-infective agents or compounds targeting the central nervous system. It is supplied as a high-purity solid for use in analytical methods development, library screening, and as a key intermediate in synthetic chemistry programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-ethyl-3-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O3/c1-2-20-15(26)23-7-6-21-14(25)12(23)9-13(24)22-11-5-3-4-10(8-11)16(17,18)19/h3-5,8,12H,2,6-7,9H2,1H3,(H,20,26)(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMAWAGXSZQBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCNC(=O)C1CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. The introduction of the trifluoromethyl group is often achieved through nucleophilic substitution reactions, using reagents such as trifluoromethyl iodide. The carbonyl groups are introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional carbonyl groups.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trifluoromethyl iodide, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical and pharmacological studies.

Scientific Research Applications

N-ethyl-3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with its target, potentially inhibiting or activating specific pathways involved in disease processes.

Comparison with Similar Compounds

Key Structural Features:

  • Core Piperazine Motif : The piperazine ring is a common scaffold in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capacity.
  • Trifluoromethylphenyl Group : This substituent is prevalent in compounds targeting hydrophobic binding pockets, as seen in , and 13 .
  • Oxoethyl Side Chain : The ketone and amide groups in the side chain may contribute to interactions with enzymatic active sites, as observed in analogs from and .

Comparative Analysis of Substituents:

Compound Name Molecular Formula Molecular Weight Key Substituents References
N-ethyl-3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)piperazine-1-carboxamide (Target) C₁₆H₁₈F₃N₅O₃ (Inferred) ~409.34 (Inferred) Ethyl group at N1, 3-oxo-piperazine, trifluoromethylphenyl-aminated oxoethyl side chain
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide C₁₈H₁₉F₃N₆O₂ 408.384 Pyrimidinyl at C4, trifluoromethylphenyl-aminated oxoethyl
N-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride C₁₂H₁₃F₃N₄O·HCl 314.71 Trifluoromethylphenyl directly attached to piperazine, hydrochloride salt
2-((4-(6-Acetamidopyridin-3-yl)phenyl)amino)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)acetamide (50) C₂₇H₂₈F₃N₇O₂ 563.56 Acetamidopyridinyl, piperazine-linked trifluoromethylphenyl
4-(3-Chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-1-piperazinecarboxamide C₁₅H₁₇ClN₆O₂ 364.80 Chlorophenyl at C4, triazolyl-aminated oxoethyl

Notes:

  • The target compound’s ethyl group at N1 differentiates it from pyrimidinyl () or chlorophenyl () analogs.
  • The hydrochloride salt in may enhance solubility compared to neutral carboxamides .

Physicochemical Properties

  • Molecular Weight : The target compound (~409 Da) falls within the range of similar piperazine carboxamides (314–563 Da), suggesting favorable pharmacokinetic profiles for oral bioavailability .
  • Polarity : The trifluoromethyl group increases lipophilicity, while the carbonyl and amide groups enhance water solubility, balancing LogP values for membrane permeability .

Biological Activity

N-ethyl-3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a piperazine ring, a trifluoromethylphenyl group, and multiple carbonyl and amide functionalities, which contribute to its unique chemical and biological properties. The molecular formula is C17H19F3N4O3C_{17}H_{19}F_3N_4O_3 with a molecular weight of approximately 372.14 g/mol .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Its structural features enhance lipophilicity, which may improve membrane permeability and interaction with microbial cells. Comparative studies indicate that similar piperazine derivatives have shown antimicrobial effects against various strains, including Staphylococcus aureus .

Antitumor Activity

Research has indicated that this compound may possess antitumor activity. In vitro assays demonstrate cytotoxic effects against several cancer cell lines, including breast and gastric cancers. For instance, derivatives with similar piperazine structures have shown IC50 values ranging from 0.7 µM to 0.8 µM against leukemia cell lines . The introduction of the trifluoromethyl group appears to enhance the compound's efficacy compared to non-substituted analogs.

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that:

  • Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate interactions with lipid membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in cancer cell proliferation and survival, suggesting that this compound may act through similar pathways .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-(3-trifluoromethyl)-N-(2-methoxythieno[2,3-b]pyrazin-3-yl)piperazineThieno-piperazine derivativeAntimicrobial
N-(6-chloro-thieno[2,3-b]pyrazin)-4-(3-fluoro phenyl)piperazineHalogenated piperazineAntitumor
4-[3-chloro-(trifluoromethoxy)phenyl]-N-(2-methoxythieno[2,3-b]pyrazin)piperazineMethoxy-substituted piperazineEnzyme inhibition

This comparative analysis indicates that this compound stands out due to its specific combination of functional groups that may enhance its bioactivity compared to other derivatives.

Case Studies

Several case studies highlight the compound's potential:

  • Cytotoxicity Assays : In vitro studies demonstrated a reduction in cell viability in various cancer cell lines, with notable effects observed in melanoma and CNS cancer models.
    • Example Results :
      • SK-MEL-5: Cell viability reduced by 85%
      • SF-539: Cell viability reduced by 97% .
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus, showing significant inhibition at concentrations lower than those required for similar piperazine derivatives .

Q & A

Basic: What are the standard synthetic routes for preparing this piperazine-based carboxamide, and how is purity validated?

The compound is synthesized via multi-step organic reactions. A typical route involves:

  • Step 1: Coupling of a substituted piperazine core with a trifluoromethylphenylamine derivative using carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane or DMF under nitrogen .
  • Step 2: Introduction of the oxoethyl group via nucleophilic substitution or condensation, requiring precise pH control (6.5–7.5) to avoid side reactions .
  • Purity Validation: Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Purity >95% is typically achieved via recrystallization in methanol/water mixtures .

Advanced: How can reaction yields be optimized for the carboxamide formation step, and what are common pitfalls?

  • Optimization Strategies:
    • Use of HOBt or Oxyma as coupling additives to reduce racemization and improve yields (from ~60% to >85%) .
    • Solvent screening: Anhydrous DMF outperforms THF in polar aprotic conditions due to better reagent solubility .
  • Pitfalls:
    • By-product formation: Excess EDCI may lead to urea derivatives; stoichiometric reagent ratios (1:1.05 substrate:reagent) minimize this .
    • Moisture sensitivity: Reactions require inert atmospheres to prevent hydrolysis of the activated intermediate .

Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • ¹H/¹³C NMR: Assigns proton environments (e.g., distinguishing piperazine ring protons at δ 2.5–3.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • X-ray Crystallography: Single-crystal diffraction (using SHELX-2018/1) resolves the piperazine ring conformation and hydrogen-bonding networks. Example: C–N bond lengths in the carboxamide group typically measure 1.33–1.35 Å .

Advanced: How can SHELX software address challenges in refining crystallographic data for this compound?

  • Handling Disorder: SHELXL-2018 applies restraints to model disordered trifluoromethyl groups, improving R-factor convergence (<0.05) .
  • Twinned Data: SHELXD’s dual-space algorithm solves pseudo-merohedral twinning by iterative phase refinement .
  • Validation: PLATON checks for missed symmetry and validates hydrogen-bonding geometry against IUCr standards .

Basic: What in vitro assays are used to screen this compound’s biological activity?

  • Target Binding: Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs like 5-HT₁A or σ receptors) .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition monitored at λex 340 nm/λem 450 nm) .
  • Cytotoxicity: MTT assays on HEK-293 or HepG2 cells, with IC₅₀ values normalized to positive controls (e.g., doxorubicin) .

Advanced: How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Case Example: A piperazine analog showed IC₅₀ = 50 nM in vitro but failed in murine models.
    • Analysis Steps:

Assess plasma protein binding (equilibrium dialysis) to identify sequestration (>95% binding reduces free drug levels) .

Evaluate metabolic stability (microsomal incubation; t₁/₂ < 15 min suggests CYP450 susceptibility) .

Optimize via prodrug strategies (e.g., esterification of carboxamide to enhance bioavailability) .

Advanced: What computational strategies predict binding modes to neurological targets?

  • Molecular Docking: AutoDock Vina or Glide (Schrödinger) docks the compound into homology models of dopamine D₂/D₃ receptors. Key interactions:
    • Trifluoromethyl group in a hydrophobic pocket (ΔG ≈ -9.2 kcal/mol) .
    • Carboxamide hydrogen bonds with Ser193 (D₂ receptor) .
  • MD Simulations: GROMACS assesses binding stability over 100 ns; RMSD >2.5 Å suggests conformational flexibility .

Basic: How is structure-activity relationship (SAR) analyzed for piperazine derivatives?

  • Core Modifications:
    • Piperazine N-substitution: Bulky groups (e.g., tosyl) reduce off-target binding (e.g., 10-fold selectivity gain for σ₁ over σ₂ receptors) .
    • Trifluoromethyl Position: Meta-substitution enhances metabolic stability vs. para (t₁/₂ increased from 2.1 to 4.3 h in rat liver microsomes) .

Advanced: What strategies improve aqueous solubility without compromising target affinity?

  • Salt Formation: Hydrochloride salts increase solubility from 0.2 mg/mL (free base) to 12 mg/mL in PBS (pH 7.4) .
  • Co-solvent Systems: 10% DMSO/PEG 400 maintains >90% compound stability over 72 h .
  • Prodrugs: Phosphate esters transiently mask hydrophobic groups, improving solubility 20-fold .

Advanced: How do pH and temperature affect stability during long-term storage?

  • pH Stability:
    • Acidic (pH 3): Rapid degradation (t₁/₂ = 7 d) via carboxamide hydrolysis.
    • Neutral (pH 7.4): Stable for >6 months at -20°C .
  • Thermal Degradation: DSC shows exothermic decomposition onset at 150°C. Store below -20°C in amber vials to prevent light-induced radical formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethyl-3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.